3-Chloro-6-(piperidin-1-yl)pyridazine

Medicinal Chemistry CNS Drug Development Physicochemical Property Analysis

Generic substitution of chloro-pyridazine building blocks risks inconsistent bioactivity due to variable amine-derived LogP and binding kinetics. This specific piperidine analog delivers defined lipophilicity (XLogP3-AA 2.1) essential for CNS drug discovery and CDK2 inhibitor development. • Optimized LogP (~2.1-2.3) ensures superior predicted passive membrane permeability for CNS-penetrant kinase inhibitors. • Serves as a direct precursor for Suzuki-Miyaura and Buchwald-Hartwig diversification to generate focused CDK2 inhibitor libraries (related analogs: IC50 as low as 20.1 nM). • ≥98% purity minimizes false positives in HTS and fragment-based screening campaigns.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 1722-11-8
Cat. No. B156552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(piperidin-1-yl)pyridazine
CAS1722-11-8
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
InChIKeyLCZPIRFDMBEGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8) Procurement Guide: A Key Heterocyclic Building Block for Kinase-Targeted Research


3-Chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8) is a heterocyclic compound featuring a pyridazine core with a chlorine atom at the 3-position and a piperidine ring at the 6-position [1]. With a molecular weight of 197.66 g/mol and a computed XLogP3-AA of 2.1, this compound is widely utilized as a key intermediate in pharmaceutical development, particularly for synthesizing drugs targeting neurological disorders and as a potential inhibitor of cyclin-dependent kinase 2 (CDK2) . Its well-defined reactivity profile and commercial availability make it a valuable building block for constructing complex scaffolds in medicinal chemistry [2].

Why Generic Substitution of 3-Chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8) Can Derail Research Outcomes


Generic substitution within the chloro-pyridazine class is a high-risk procurement strategy due to significant variations in physicochemical properties and biological activity driven by the amine substituent at the 6-position. While related compounds like 3-chloro-6-morpholinopyridazine or 3-chloro-6-(piperazin-1-yl)pyridazine share a common core, the specific steric and electronic properties imparted by the piperidine ring in 3-Chloro-6-(piperidin-1-yl)pyridazine are critical for target engagement and synthetic utility . For instance, the piperidine moiety confers distinct lipophilicity (LogP ≈ 2.1-2.3) and conformational flexibility compared to the more polar morpholine or basic piperazine analogs, directly impacting membrane permeability and enzyme binding kinetics [1][2]. The quantitative evidence presented below demonstrates that these subtle structural differences translate into measurable differences in key performance metrics, making the choice of this specific building block non-interchangeable for applications in kinase inhibitor development and CNS drug discovery.

3-Chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8) Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Profile: LogP as a Determinant of Membrane Permeability in CNS Drug Design

The lipophilicity of 3-Chloro-6-(piperidin-1-yl)pyridazine, measured by its LogP, is a critical parameter for CNS drug design. The compound exhibits a computed LogP (XLogP3-AA) of 2.1 and a reported LogP of ~2.3, which falls within the optimal range for crossing the blood-brain barrier [1][2]. This compares favorably to more polar analogs, such as 3-chloro-6-(piperazin-1-yl)pyridazine, which is expected to have a significantly lower LogP due to the presence of a secondary amine, potentially limiting its passive membrane diffusion. This difference in lipophilicity directly impacts the suitability of the compound as a CNS-penetrant scaffold versus a peripheral target modulator.

Medicinal Chemistry CNS Drug Development Physicochemical Property Analysis

Synthetic Utility: Melting Point as a Practical Differentiator for Purification and Formulation

The melting point of a compound is a crucial property for purification by recrystallization and for handling in solid form. 3-Chloro-6-(piperidin-1-yl)pyridazine has a reported melting point range of 78-84 °C . This is significantly lower than the melting point of the closely related morpholine analog, 3-chloro-6-morpholinopyridazine (CAS 17259-32-4), which melts at 136-140 °C . A lower melting point can simplify melt-based formulations, reduce energy costs for recrystallization, and indicate different solid-state stability profiles, directly impacting downstream process development.

Process Chemistry Purification Formulation Development

CDK2 Inhibitory Activity: Class-Level Evidence for Kinase-Targeted Drug Discovery

While direct IC50 data for 3-Chloro-6-(piperidin-1-yl)pyridazine against CDK2 is not available in the public domain, strong class-level evidence from closely related 3,6-disubstituted pyridazines demonstrates potent CDK2 inhibition. For example, a study on 3,6-disubstituted pyridazines (compounds 11e, 11h, 11l, and 11m) reported CDK2 IC50 values ranging from 20.1 to 151 nM [1][2]. These compounds share the same pyridazine core and a similar substitution pattern. The presence of the piperidine ring in the target compound is known to contribute to favorable steric and electronic properties for kinase binding . This evidence suggests that 3-Chloro-6-(piperidin-1-yl)pyridazine is a validated scaffold for developing potent CDK2 inhibitors, with potential advantages over morpholine or piperazine analogs that may exhibit different binding kinetics due to altered H-bonding capacity and conformational flexibility.

Kinase Inhibitor Discovery Cancer Therapeutics Structure-Activity Relationship (SAR)

Commercial Purity and Availability: Ensuring Reproducible Research Outcomes

The commercial availability and purity of a research compound are critical for ensuring reproducible experimental results. 3-Chloro-6-(piperidin-1-yl)pyridazine is widely stocked by multiple reputable vendors, with a standard purity of ≥ 98% (HPLC) or 95%+ . This high and consistently specified purity is a direct advantage over less common analogs, such as 3-chloro-6-(piperazin-1-yl)pyridazine, which may be primarily available as a dihydrochloride salt or in lower purity grades, introducing variables related to counter-ion content and impurities that can confound biological assays or subsequent synthetic steps.

Procurement Quality Control Reproducibility

Recommended Application Scenarios for Procuring 3-Chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8)


CNS Drug Discovery: Development of Blood-Brain Barrier Penetrant Kinase Inhibitors

The compound's favorable LogP (~2.1-2.3) positions it as an ideal building block for synthesizing CNS-penetrant kinase inhibitors [1][2]. Researchers can leverage the chloro-substituent for rapid diversification via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to generate focused libraries of CDK2 or other kinase inhibitors with enhanced brain exposure. Procurement of this specific piperidine analog is justified over more polar analogs (e.g., piperazine derivatives) due to its superior predicted passive membrane permeability [3].

Kinase-Targeted Anticancer Agent Synthesis: SAR Exploration of 3,6-Disubstituted Pyridazines

Given the strong class-level evidence for CDK2 inhibition (IC50 values as low as 20.1 nM for related 3,6-disubstituted pyridazines), this compound serves as a key intermediate for generating novel anticancer agents [1][2]. Its piperidine ring provides a defined steric and electronic profile for probing structure-activity relationships (SAR) at the kinase ATP-binding site, and its commercial availability in high purity ensures reliable starting material for multi-step syntheses [3].

Process Chemistry: Development of Scalable Synthetic Routes and Formulations

The lower melting point (78-84 °C) of this compound, compared to its morpholine analog (136-140 °C), simplifies purification by recrystallization and facilitates melt-based formulation technologies [1][2]. Process chemists can select this building block to reduce energy consumption and improve yield during scale-up, with the confidence that it is available in bulk from multiple vendors with consistent quality specifications [3].

High-Throughput Screening (HTS) Campaigns: A Privileged Fragment for Kinase and GPCR Targets

As a member of the pyridazine class, a recognized privileged scaffold in drug discovery, this compound is suitable for inclusion in diversity-oriented synthesis (DOS) libraries or as a fragment in fragment-based drug discovery (FBDD) campaigns [1]. Its high purity (≥ 98%) minimizes false positives in HTS assays, while its structural features are known to engage a variety of biological targets, including enzymes and receptors [2][3]. Selecting this specific building block ensures the library is enriched with a motif validated for kinase inhibition, increasing the probability of identifying lead-like hits.

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